![molecular formula C10H12ClN3O B1384443 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride CAS No. 1185298-40-1](/img/structure/B1384443.png)
2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride
Overview
Scientific Research Applications
Apoptosis Induction in Cancer Research
“2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride” has been studied for its potential to induce apoptosis in cancer cells. This process is crucial for eliminating cancerous cells in a controlled manner, and compounds that can trigger apoptosis are valuable for developing new cancer therapies .
Tubulin Inhibition Assay
This compound may serve as an inhibitor in tubulin assays, which are pivotal in understanding cell division. Tubulin inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest, and are therefore important in cancer treatment research .
Cell Growth Inhibition
In the realm of cytotoxicity assays, “2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride” can be used to assess its efficacy in inhibiting the growth of various cell lines. This application is significant for screening potential anticancer agents .
Caspase Activation Assay
Caspases are enzymes that play a vital role in programmed cell death, and this compound could be used to activate caspases in a laboratory setting. This is particularly useful in studying apoptosis pathways and the development of drugs that can modulate these pathways .
Brain to Plasma AUC Determination
The compound’s ability to cross the blood-brain barrier can be evaluated by determining the area under the curve (AUC) in brain-to-plasma concentration studies. This is essential for the development of neuroactive drugs .
Synthesis of 4-Arylaminoquinazolines
“2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride” can be used as a precursor in the synthesis of 4-arylaminoquinazolines, which are a class of compounds with various therapeutic applications, including as kinase inhibitors in cancer treatment .
properties
IUPAC Name |
2-(2-aminoethyl)-3H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;/h1-4H,5-6,11H2,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTZNKSVIBDUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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